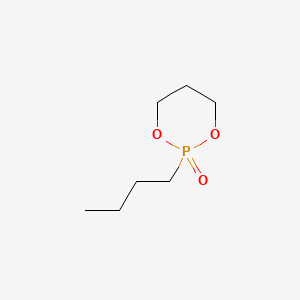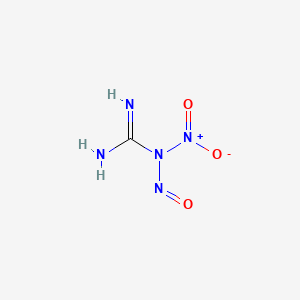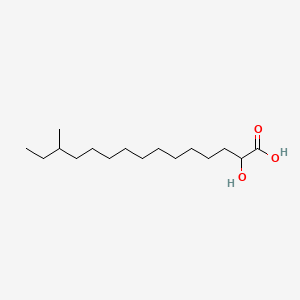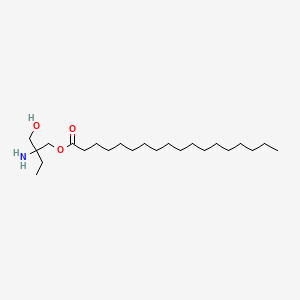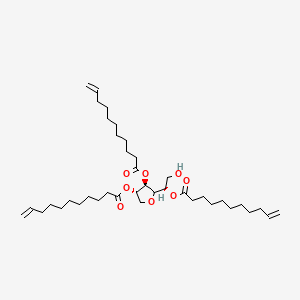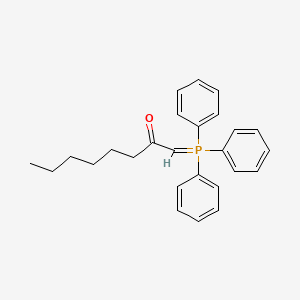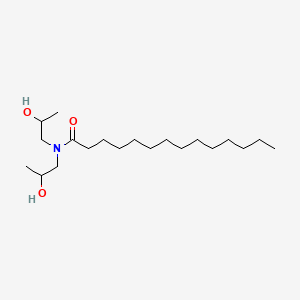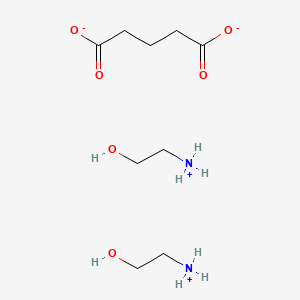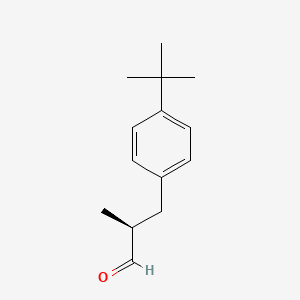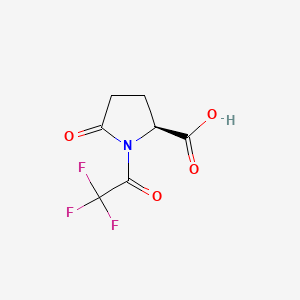
5-Oxo-1-(trifluoroacetyl)-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Oxo-1-(trifluoroacetyl)-L-proline: is a chemical compound with the molecular formula C7H6F3NO4 . It is characterized by the presence of a trifluoroacetyl group attached to the nitrogen atom of the proline ring, and an oxo group at the 5-position of the proline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-1-(trifluoroacetyl)-L-proline typically involves the reaction of L-proline with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a low level to prevent decomposition of the reactants .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 5-Oxo-1-(trifluoroacetyl)-L-proline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Higher oxidation state derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted proline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-Oxo-1-(trifluoroacetyl)-L-proline is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein folding mechanisms. It serves as a model compound for understanding the behavior of proline-containing peptides .
Medicine: Its trifluoroacetyl group enhances its binding affinity to target proteins .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes .
Mecanismo De Acción
The mechanism of action of 5-Oxo-1-(trifluoroacetyl)-L-proline involves its interaction with specific molecular targets, such as enzymes and proteins. The trifluoroacetyl group enhances the compound’s ability to bind to active sites of enzymes, thereby inhibiting their activity. The oxo group at the 5-position of the proline ring plays a crucial role in stabilizing the compound’s conformation and facilitating its interaction with target molecules .
Comparación Con Compuestos Similares
- 5-Oxo-1-(acetyl)-L-proline
- 5-Oxo-1-(benzoyl)-L-proline
- 5-Oxo-1-(methoxyacetyl)-L-proline
Comparison: Compared to these similar compounds, 5-Oxo-1-(trifluoroacetyl)-L-proline is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical and biological properties. The trifluoroacetyl group enhances the compound’s stability, reactivity, and binding affinity to target molecules, making it more effective in various applications .
Propiedades
Número CAS |
46383-56-6 |
|---|---|
Fórmula molecular |
C7H6F3NO4 |
Peso molecular |
225.12 g/mol |
Nombre IUPAC |
(2S)-5-oxo-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H6F3NO4/c8-7(9,10)6(15)11-3(5(13)14)1-2-4(11)12/h3H,1-2H2,(H,13,14)/t3-/m0/s1 |
Clave InChI |
OACPNTTXGYKMDU-VKHMYHEASA-N |
SMILES isomérico |
C1CC(=O)N([C@@H]1C(=O)O)C(=O)C(F)(F)F |
SMILES canónico |
C1CC(=O)N(C1C(=O)O)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


